

# Technical Guide: 5-Bromo-2-ethynyl-3-fluoroaniline

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## Compound of Interest

Compound Name: 5-Bromo-2-ethynyl-3-fluoroaniline

CAS No.: 2470435-34-6

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## CAS Number: 2470435-34-6

Synonyms: 2-Ethynyl-3-fluoro-5-bromoaniline; 5-Bromo-3-fluoro-2-ethynylbenzenamine.

## Executive Summary

**5-Bromo-2-ethynyl-3-fluoroaniline** is a high-value trisubstituted benzene scaffold used primarily in medicinal chemistry. Its structural uniqueness lies in the dense functionalization pattern: an electron-withdrawing fluorine atom adjacent to a reactive ethynyl group, with a bromine handle available for further cross-coupling (e.g., Suzuki-Miyaura).

This compound serves as a "linchpin" intermediate. The ortho-ethynyl aniline motif is the canonical precursor for indole synthesis (via Larock or Cacchi cyclization) and cinnoline/quinazoline formation. The presence of the 3-fluoro substituent modulates the pKa and metabolic stability of the resulting heterocycle, while the 5-bromo position allows for the late-stage attachment of solubilizing tails or target-binding motifs common in BTK, EGFR, and IDO1 inhibitors.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

[9][10]

Property	Data
CAS Number	2470435-34-6
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN
Molecular Weight	214.04 g/mol
SMILES	<chem>NC1=C(C#C)C(F)=CC(Br)=C1</chem>
Appearance	Off-white to pale brown solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage	2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive
Stability	Unstable to strong acids (hydration of alkyne) and oxidizers

## Synthetic Methodology

The synthesis of **5-Bromo-2-ethynyl-3-fluoroaniline** requires precise regiocontrol to install the ethynyl group between the amine and fluorine substituents. Standard electrophilic halogenation of 3-fluoroaniline typically favors the para-position (position 4), necessitating a Directed Ortho Lithiation (DoL) strategy or a selective iodination approach to access the required 2-iodo precursor.

## Core Synthetic Pathway

The most robust route involves the construction of 2-iodo-3-fluoro-5-bromoaniline followed by a selective Sonogashira coupling.

### Step 1: Regioselective Iodination (The "Ortho-Ortho" Strategy)

Direct iodination of 3-fluoro-5-bromoaniline is difficult due to steric crowding at the C2 position. A protection-lithiation sequence is recommended.

- Protection: React 3-fluoro-5-bromoaniline with Boc<sub>2</sub>O to form the N-Boc derivative.
- Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF. The bulky N-Boc group and the fluorine atom typically direct lithiation to the C2 position (between the two directing groups) via a chelated transition state, avoiding Br/Li exchange at C5 if temperature is strictly controlled.
- Quench: Add Iodine (I<sub>2</sub>) to yield N-Boc-2-iodo-3-fluoro-5-bromoaniline.
- Deprotection: Acidic cleavage (TFA/DCM) yields 2-iodo-3-fluoro-5-bromoaniline.

## Step 2: Selective Sonogashira Coupling

The iodine atom at C2 is significantly more reactive towards oxidative addition by Palladium(0) than the bromine at C5, allowing for chemoselective alkynylation.

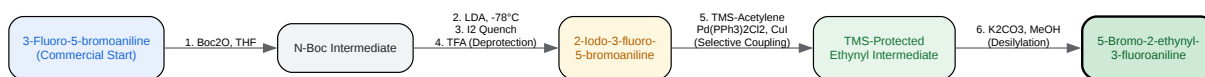
- Reagents: TMS-Acetylene (1.1 equiv), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%), CuI (2 mol%), Et<sub>3</sub>N (3 equiv), THF/DMF.
- Conditions: Room temperature to 40°C under Argon.
- Observation: Monitor by LCMS for the consumption of the iodo-precursor. Higher temperatures may trigger coupling at the bromine position.

## Step 3: Desilylation

- Reagents: K<sub>2</sub>CO<sub>3</sub> (2 equiv), Methanol/DCM.
- Conditions: Room temperature, 1 hour.
- Workup: Aqueous extraction and silica gel chromatography (Hexanes/EtOAc).

## Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from the commercially available 3-fluoro-5-bromoaniline to the target.



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Figure 1: Step-wise synthesis of **5-Bromo-2-ethynyl-3-fluoroaniline** highlighting the critical regioselective iodination step.

## Applications in Drug Discovery

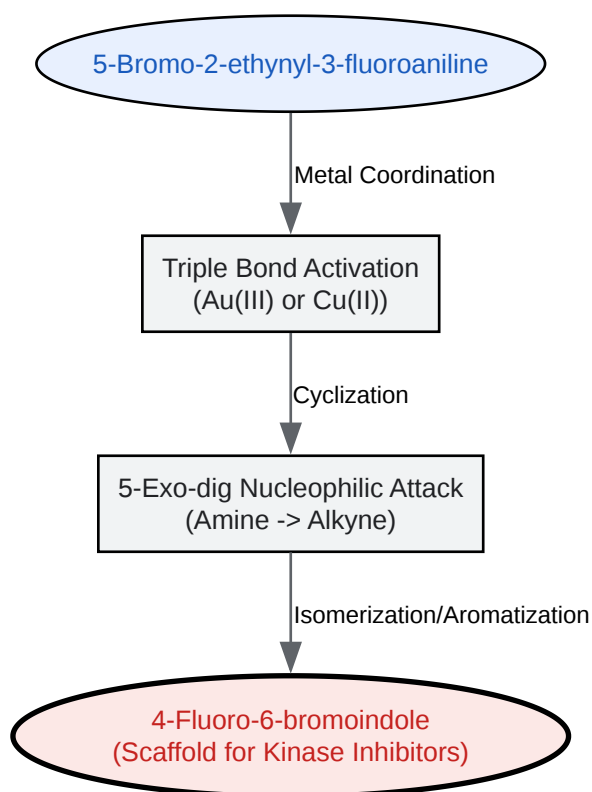
This compound is a "privileged structure" precursor.[1] The ortho-ethynyl aniline motif is the gateway to 4-fluoro-6-bromoindole, a scaffold found in next-generation kinase inhibitors where the fluorine atom blocks metabolic hotspots or improves potency via halogen bonding.

## Mechanism: Indole Cyclization

The primary utility is the metal-catalyzed cyclization to form the indole core.

- Reaction: **5-Bromo-2-ethynyl-3-fluoroaniline**  
4-Fluoro-6-bromoindole.
- Catalyst: Gold(III) chloride (AuCl<sub>3</sub>) or Copper(II) salts in ethanol/water.
- Significance: This route provides the 4-fluoroindole isomer, which is difficult to access via classic Fischer Indole Synthesis due to poor regioselectivity with meta-fluoroanilines.

## Visualization: Indole Formation Pathway



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Figure 2: Mechanistic pathway for the conversion of the ethynyl aniline to the pharmacologically active indole core.

## Safety & Handling Protocols

As a halogenated aromatic amine with an alkyne functionality, strict safety protocols are required.

- Acute Toxicity: Likely harmful if swallowed or inhaled (H302, H332). Anilines are known methemoglobin-forming agents; handle with extreme care.
- Instability: The terminal alkyne is potentially reactive. Avoid contact with concentrated alkali or transition metals (Cu, Ag) in the absence of ligands, as acetylides can be explosive.
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
- Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents.

## References

- ChemicalBook.5-BROMO-2-FLUOROANILINE Properties and Synthesis. Retrieved from
- BLD Pharm.**5-Bromo-2-ethynyl-3-fluoroaniline** Product Page (CAS 2470435-34-6).[2]  
Retrieved from
- National Institutes of Health (PubChem).5-Bromo-2-fluoroaniline Compound Summary.  
Retrieved from
- Organic Chemistry Portal.Synthesis of Indoles via Metal-Catalyzed Cyclization. Retrieved  
from
- Beilstein Journal of Organic Chemistry.Design and synthesis of 5-bromo derivatives of  
indole. Retrieved from

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Search Results - AK Scientific \[aksci.com\]](#)
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